molecular formula C17H11N5O3S B4968407 6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

Cat. No.: B4968407
M. Wt: 365.4 g/mol
InChI Key: OOFRHVFAVLLRSA-UHFFFAOYSA-N
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Description

6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an amino group, a nitrophenyl group, a thiophene ring, and a pyrano-pyrazole core, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitrobenzaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a base, followed by cyclization with malononitrile and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques like recrystallization and chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the nitro group would yield amino derivatives. Substitution reactions would result in various substituted aromatic compounds.

Scientific Research Applications

6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carbonitrile
  • 4-Amino-3-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 5-Amino-3-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

6-Amino-3-(3-nitrophenyl)-4-(thiophen-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

6-amino-3-(3-nitrophenyl)-4-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O3S/c18-8-11-13(12-5-2-6-26-12)14-15(20-21-17(14)25-16(11)19)9-3-1-4-10(7-9)22(23)24/h1-7,13H,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFRHVFAVLLRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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